molecular formula C11H9ClN2O2 B2673446 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892289-08-6

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B2673446
CAS RN: 892289-08-6
M. Wt: 236.66
InChI Key: WHWUWCGOCDFEOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione” was not found, similar compounds such as “1-(4-Chlorobenzyl)piperazine” have been synthesized . The synthesis of these types of compounds often involves reactions with halogenated heterocycles .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

Research on 1,4-dihydropyrazine derivatives, closely related to 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione, has explored their synthesis and structure. Brook, Haltiwanger, and Koch (1992) synthesized 3-(Chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one, an example of a stable 1,4-dihydropyrazine, highlighting its interesting properties like green color and solvatochromism in the visible absorption band (Brook, Haltiwanger, & Koch, 1992).

Synthesis and Reactivity in Organic Chemistry

Gopal, Nadkarni, and Sayre (1998) developed an efficient method for synthesizing monoalkylated 1,2-diones, using a steric approach to control selective deprotonation and subsequent alkylation of dihydropyrazines (Gopal, Nadkarni, & Sayre, 1998). Moreover, Brook, Noll, and Koch (1998) examined the synthesis and characterization of carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines, contributing to the understanding of the chemical behavior of these compounds (Brook, Noll, & Koch, 1998).

Novel Synthesis Methods

Sharma et al. (2008) presented a novel method for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones using microwave-assisted cascade reactions, demonstrating a creative approach in the synthesis of pharmacologically active α,β-dicarbonyl compounds (Sharma et al., 2008).

Coordination Compounds and Crystal Structure

Liu et al. (2002) studied the hydro(solvo)thermal synthesis of a novel nickel(II) complex using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate, revealing insights into the crystal structure and coordination chemistry (Liu et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chlorobenzyl chloride”, indicates that it is classified as having acute toxicity (oral, inhalation, dermal), skin sensitization, and aquatic toxicity . It’s important to handle such compounds with appropriate safety measures .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUWCGOCDFEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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